Prunetin Prunetin Prunetin, also known as padmakastein, belongs to the class of organic compounds known as 7-o-methylisoflavones. These are isoflavones with methoxy groups attached to the C7 atom of the isoflavone backbone. Thus, prunetin is considered to be a flavonoid lipid molecule. Prunetin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Prunetin has been primarily detected in urine. Within the cell, prunetin is primarily located in the membrane (predicted from logP). Prunetin participates in a number of enzymatic reactions. In particular, prunetin can be biosynthesized from genistein. Prunetin can also be converted into prunetin 4'-O-glucoside. Prunetin is a bitter tasting compound that can be found in herbs and spices, prunus (cherry, plum), sour cherry, and tea. This makes prunetin a potential biomarker for the consumption of these food products.
Prunetin is a hydroxyisoflavone that is genistein in which the hydroxy group at position 7 is replaced by a methoxy group. It has a role as a metabolite, an EC 1.3.1.22 [3-oxo-5alpha-steroid 4-dehydrogenase (NADP(+))] inhibitor, an anti-inflammatory agent and an EC 1.2.1.3 [aldehyde dehydrogenase (NAD(+))] inhibitor. It is a hydroxyisoflavone and a member of 7-methoxyisoflavones. It derives from a genistein. It is a conjugate acid of a prunetin-5-olate.
Brand Name: Vulcanchem
CAS No.: 552-59-0
VCID: VC0192199
InChI: InChI=1S/C16H12O5/c1-20-11-6-13(18)15-14(7-11)21-8-12(16(15)19)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3
SMILES:
Molecular Formula: C16H12O5
Molecular Weight: 284.26 g/mol

Prunetin

CAS No.: 552-59-0

Natural Products

VCID: VC0192199

Molecular Formula: C16H12O5

Molecular Weight: 284.26 g/mol

Prunetin - 552-59-0

CAS No. 552-59-0
Product Name Prunetin
Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
IUPAC Name 5-hydroxy-3-(4-hydroxyphenyl)-7-methoxychromen-4-one
Standard InChI InChI=1S/C16H12O5/c1-20-11-6-13(18)15-14(7-11)21-8-12(16(15)19)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3
Standard InChIKey KQMVAGISDHMXJJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O
Melting Point 239.5 °C
Mp 246-248 °
246-248°C
Physical Description Solid
Description Prunetin, also known as padmakastein, belongs to the class of organic compounds known as 7-o-methylisoflavones. These are isoflavones with methoxy groups attached to the C7 atom of the isoflavone backbone. Thus, prunetin is considered to be a flavonoid lipid molecule. Prunetin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Prunetin has been primarily detected in urine. Within the cell, prunetin is primarily located in the membrane (predicted from logP). Prunetin participates in a number of enzymatic reactions. In particular, prunetin can be biosynthesized from genistein. Prunetin can also be converted into prunetin 4'-O-glucoside. Prunetin is a bitter tasting compound that can be found in herbs and spices, prunus (cherry, plum), sour cherry, and tea. This makes prunetin a potential biomarker for the consumption of these food products.
Prunetin is a hydroxyisoflavone that is genistein in which the hydroxy group at position 7 is replaced by a methoxy group. It has a role as a metabolite, an EC 1.3.1.22 [3-oxo-5alpha-steroid 4-dehydrogenase (NADP(+))] inhibitor, an anti-inflammatory agent and an EC 1.2.1.3 [aldehyde dehydrogenase (NAD(+))] inhibitor. It is a hydroxyisoflavone and a member of 7-methoxyisoflavones. It derives from a genistein. It is a conjugate acid of a prunetin-5-olate.
Synonyms 5,4'-dihydroxy-7-methoxyisoflavone
prunetin
PubChem Compound 5281804
Last Modified Nov 11 2021
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